REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[H-].[Na+].Cl[C:9]1[C:14]([I:15])=[CH:13][N:12]=[CH:11][N:10]=1>C1COCC1>[N:1]1([C:9]2[C:14]([I:15])=[CH:13][N:12]=[CH:11][N:10]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2|
|
Name
|
|
Quantity
|
0.085 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
0.062 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC=C1I
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 2 h at room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1=NC=NC=C1I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.541 mmol | |
AMOUNT: MASS | 0.155 g | |
YIELD: PERCENTYIELD | 52.1% | |
YIELD: CALCULATEDPERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |